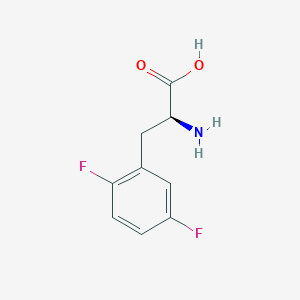

2,5-Difluoro-l-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYQITHAFYELNW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351991 | |

| Record name | 2,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-92-7 | |

| Record name | 2,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,5-Difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-L-phenylalanine is a synthetic amino acid that has garnered significant interest in the fields of medicinal chemistry, drug discovery, and materials science. As a derivative of the essential amino acid L-phenylalanine, its unique structure, featuring two fluorine atoms on the phenyl ring, imparts distinct physicochemical properties. These modifications can lead to enhanced metabolic stability, altered binding affinities to biological targets, and novel applications in peptide and protein engineering.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, methodologies for their determination, and insights into its biological significance.

The introduction of fluorine, the most electronegative element, into the phenylalanine scaffold can modulate the acidity, basicity, hydrophobicity, and conformational geometry of the molecule.[1] Such alterations are pivotal in the rational design of peptidomimetics and small molecule therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] The incorporation of fluorinated amino acids like this compound into peptides and proteins offers a powerful tool for probing structure-function relationships and developing novel therapeutic agents.[1][2]

Core Physicochemical Properties

Table 1: General and Physical Properties

| Property | This compound | L-Phenylalanine | Source |

| Molecular Formula | C₉H₉F₂NO₂ | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 201.17 g/mol | 165.19 g/mol | [3][4] |

| Appearance | White to off-white powder (inferred) | White crystalline powder | [5] |

| Melting Point | Not available | 270-275 °C (decomposes) | |

| Density | 1.4 ± 0.1 g/cm³ (for DL-isomer) | 1.34 g/cm³ | [6] |

Table 2: Acid-Base and Partitioning Properties

| Property | This compound (Estimated) | L-Phenylalanine (Experimental) | Source |

| pKa (Carboxylic Acid) | ~1.7 - 2.0 | 1.83 | |

| pKa (Ammonium) | ~8.9 - 9.2 | 9.13 | |

| Isoelectric Point (pI) | ~5.3 - 5.6 | 5.48 | |

| logP (Octanol/Water) | Not available | -1.38 |

Note: pKa and pI values for this compound are estimated based on the values for L-phenylalanine. The electron-withdrawing nature of the fluorine atoms is expected to slightly decrease the pKa of the carboxylic acid and the ammonium group.

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical techniques. The following sections provide detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For amino acids, decomposition is often observed at the melting point.

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility of L-phenylalanine in water at 25°C is approximately 29.6 g/L.[7][8]

Determination of pKa Values

The acid dissociation constants (pKa) are determined to understand the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

-

A known amount of this compound is dissolved in a known volume of deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values corresponding to the carboxyl and ammonium groups are determined from the midpoints of the buffering regions on the titration curve.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then centrifuged to separate the layers.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Significance and Applications

The incorporation of this compound into peptides and proteins is a key strategy in drug design and biomedical research. The unique properties conferred by the fluorine atoms can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the in vivo half-life of peptide-based therapeutics.[1]

-

Modulation of Bioactivity: The altered electronic properties of the fluorinated phenyl ring can influence ligand-receptor interactions, potentially leading to increased binding affinity and potency.[1]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of peptides, which can be exploited to stabilize desired secondary structures.[1]

-

Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F makes this compound a valuable tool for studying protein structure, dynamics, and interactions.[1]

Visualizations

Workflow for Physicochemical and Biological Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: A logical workflow for the characterization and application of this compound.

Conclusion

This compound represents a valuable building block for the development of novel peptides and proteins with enhanced therapeutic potential. Its unique physicochemical properties, stemming from the strategic incorporation of fluorine atoms, offer researchers and drug developers a powerful tool to modulate biological activity and improve metabolic stability. A thorough understanding and experimental determination of its core physicochemical parameters are essential for its effective application in the rational design of next-generation therapeutics. This guide provides a foundational overview to aid in these endeavors.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.31105-92-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. 2,5-DIFLUORO-DL-PHENYLALANINE | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,5-Difluorophenylalanine | CAS#:31105-92-7 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis of Enantiopure 2,5-Difluoro-l-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2,5-Difluoro-l-phenylalanine is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides and other pharmaceutical agents can significantly modulate their biological activity, metabolic stability, and conformational properties. This technical guide provides an in-depth overview of the core synthesis methods for obtaining this important unnatural amino acid in its enantiopure l-form. The following sections detail various synthetic strategies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Erlenmeyer Azalactone Synthesis followed by Enzymatic Resolution

This classical yet effective method involves the initial synthesis of a racemic mixture of N-acetyl-2,5-difluorophenylalanine, which is then resolved into its constituent enantiomers using enzymatic catalysis. This approach is renowned for its high enantioselectivity in the resolution step.

Experimental Protocol

Step 1: Synthesis of 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid

A mixture of 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.2 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours with constant stirring. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The resulting precipitate, the azalactone, is collected by filtration. The crude azalactone is then hydrolyzed by refluxing with 10% aqueous sodium hydroxide solution for 1 hour. After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid, which is filtered, washed with water, and dried.

Step 2: Synthesis of N-acetyl-DL-2,5-difluorophenylalanine

The 2-acetylamino-3-(2,5-difluorophenyl)acrylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. Catalytic hydrogenation is then performed using a palladium on carbon catalyst (Pd/C, 10 mol%) under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield racemic N-acetyl-DL-2,5-difluorophenylalanine.

Step 3: Enzymatic Resolution of N-acetyl-DL-2,5-difluorophenylalanine

The racemic N-acetyl-DL-2,5-difluorophenylalanine (1.0 eq) is dissolved in deionized water, and the pH is adjusted to 8.0 with a solution of lithium hydroxide. An acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at 37°C. The progress of the reaction is monitored by the consumption of the base or by HPLC. The enzyme selectively hydrolyzes the N-acetyl group of the l-enantiomer. Upon completion of the hydrolysis (approximately 50% conversion), the mixture is acidified to pH 5 with acetic acid, causing the unreacted N-acetyl-D-2,5-difluorophenylalanine to precipitate. The precipitate is filtered off, and the filtrate containing the desired this compound is collected. The free amino acid can be isolated by ion-exchange chromatography or by further acidification to precipitate the product, which is then collected by filtration, washed with cold water, and dried. This enzymatic resolution step typically yields both the desired l-amino acid and the acetylated d-amino acid with very high enantiomeric excess.[1]

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1-3 | (S)-N-acetyl-2,5-difluorophenylalanine | - | >99.5%[1] |

| 1-3 | (R)-N-acetyl-2,5-difluorophenylalanine methyl ester | - | >99.5%[1] |

Workflow Diagram

Caption: Workflow for the synthesis of enantiopure this compound via Erlenmeyer azalactone synthesis and enzymatic resolution.

Asymmetric Hydrogenation of Enamine Precursors

This highly efficient method relies on the asymmetric hydrogenation of a prochiral enamine intermediate, which is synthesized from 2,5-difluorobenzaldehyde. The use of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand, induces high enantioselectivity in the final product.

Experimental Protocol

Step 1: Synthesis of the Enamine Precursor

2,5-Difluorobenzaldehyde (1.0 eq) is reacted with an N-protected phosphonate glycinate, such as N-Boc-phosphonoglycine trimethylester (1.1 eq), in the presence of a base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0°C to room temperature. The reaction yields the corresponding N-Boc-protected enamino ester intermediate.

Step 2: Asymmetric Hydrogenation

The enamine precursor (1.0 eq) is dissolved in a degassed solvent like methanol or dichloromethane. A chiral rhodium catalyst, for example, [Rh(COD)2]BF4, is added along with a chiral bisphosphine ligand (e.g., a derivative of DuPhos or Josiphos) in a glovebox or under an inert atmosphere. The mixture is then subjected to hydrogenation at a specific pressure of hydrogen gas (e.g., 10-50 bar) and temperature (e.g., 25-50°C) for a period of 12-24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting N-Boc-protected (R)-2,5-difluorophenylalanine ester can be purified by column chromatography.[1]

Step 3: Hydrolysis

The purified N-Boc-protected ester is then subjected to alkaline hydrolysis, for instance, using lithium hydroxide in a mixture of THF and water, to afford N-Boc-(R)-2,5-difluorophenylalanine.[1] Subsequent deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) yields the final enantiopure amino acid.

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 2 | N-Boc-protected (R)-2,5-difluorophenylalanine ester | - | >99%[1] |

Workflow Diagram

Caption: Asymmetric synthesis of this compound via hydrogenation of an enamine precursor.

Schöllkopf Chiral Auxiliary Method

The Schöllkopf method utilizes a chiral auxiliary, specifically a bis-lactim ether derived from glycine and a chiral amino acid like valine, to direct the stereoselective alkylation for the synthesis of the target amino acid.

Experimental Protocol

Step 1: Preparation of the Chiral Auxiliary

The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is prepared from the cyclic dipeptide of glycine and L-valine (cyclo(L-Val-Gly)).

Step 2: Asymmetric Alkylation

The chiral auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi) (1.05 eq), is added dropwise to deprotonate the glycine moiety, forming a chiral enolate. After stirring for a short period, a solution of 2,5-difluorobenzyl bromide (1.1 eq) in anhydrous THF is added. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis and Product Isolation

The crude product is extracted with an organic solvent, and the solvent is evaporated. The resulting diastereomeric product is then hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the auxiliary and yield the methyl ester of this compound. The chiral auxiliary can be recovered and recycled. The amino acid ester can be further hydrolyzed to the free amino acid. The alkylation step typically proceeds with high diastereoselectivity.[2]

Quantitative Data

| Step | Product | Yield | Diastereomeric Excess (de) |

| 2 | cis-Dialkyl derivative | 70-72%[2] | High (typically >95%) |

Workflow Diagram

Caption: Synthesis of this compound using the Schöllkopf chiral auxiliary method.

References

A Technical Guide to the 19F NMR Spectral Properties of 2,5-Difluoro-L-phenylalanine for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) for 19F Nuclear Magnetic Resonance (NMR) applications. While specific quantitative data for 2,5-diF-Phe is limited in publicly available literature, this document compiles relevant information on closely related fluorinated phenylalanine analogs to offer a robust framework for its use as a sensitive probe in protein structure, dynamics, and ligand-binding studies.

Introduction to 19F NMR with Fluorinated Amino Acids

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a powerful tool in chemical biology and drug discovery. The ¹⁹F nucleus possesses highly favorable properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons. A key advantage is the virtual absence of fluorine in biological systems, which provides a background-free window for observation. The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite probe for subtle conformational changes.

The incorporation of fluorinated non-canonical amino acids, such as this compound, into proteins allows for the introduction of a minimally perturbative yet highly informative NMR probe. These fluorinated amino acids can be incorporated into proteins during expression, providing a means to study protein structure and function in detail.

Spectral Properties of Difluorinated Phenylalanines

| Compound | 19F Chemical Shift (ppm) | J-Coupling Constants (Hz) | Reference Compound |

| 2,6-Difluorophenylalanine | Not explicitly stated, but genetic encoding systems have been developed for its incorporation. | Not explicitly stated. | Not specified. |

| 3,5-Difluorophenylalanine | Not explicitly stated, but genetic encoding systems have been developed for its incorporation. | Not explicitly stated. | Not specified. |

| General Aromatic Fluorine (Ar-F) | +80 to +170 | ¹⁹F-¹⁹F (ortho): ~20 Hz ¹⁹F-¹⁹F (meta): 0-7 Hz ¹⁹F-¹⁹F (para): 8-12 Hz ¹⁹F-¹H (ortho): 6-10 Hz ¹⁹F-¹H (meta): 5-8 Hz ¹⁹F-¹H (para): 2-3 Hz | CFCl₃ |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift of 2,5-diF-Phe incorporated into a protein will be highly sensitive to its specific local environment.

Experimental Protocols

Biosynthetic Incorporation of this compound

The following is a generalized protocol for the incorporation of 2,5-diF-Phe into a target protein expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Minimal media (e.g., M9).

-

This compound.

-

Other aromatic amino acids (L-tyrosine, L-tryptophan).

-

Glyphosate (optional, to inhibit endogenous aromatic amino acid synthesis).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotic.

Procedure:

-

Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C.

-

Main Culture: Inoculate 1 L of minimal media with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Inhibition and Amino Acid Addition (Optional but Recommended): To inhibit the endogenous synthesis of aromatic amino acids, glyphosate can be added to a final concentration of 1 g/L.

-

Supplementation: Add this compound to the culture at a concentration of 100-200 mg/L, along with L-tyrosine and L-tryptophan (typically 50 mg/L each) to support cell growth.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques.

19F NMR Spectroscopy

Sample Preparation:

-

The purified, labeled protein should be buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

-

Add 5-10% D₂O to the sample for the field-frequency lock.

-

The final protein concentration should ideally be in the µM to mM range.

-

Transfer the sample to an NMR tube.

Data Acquisition:

-

Spectrometer Setup: Use an NMR spectrometer equipped with a fluorine probe. Tune and match the probe to the ¹⁹F frequency.

-

1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum.

-

Spectral Width: Initially use a wide spectral width (e.g., 200 ppm) to locate the ¹⁹F signals, then narrow the width as needed.

-

Pulse Program: A simple pulse-acquire sequence is generally sufficient.

-

Decoupling: For simplified spectra, proton decoupling can be applied.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

Visualizations

Experimental Workflow for 19F NMR Studies

Caption: Workflow for protein labeling and 19F NMR analysis.

Logical Relationship of Spectral Parameters

Caption: Influence of protein environment on 19F NMR parameters.

Applications in Drug Development

The use of this compound as a ¹⁹F NMR probe offers several advantages in the drug development pipeline:

-

Fragment-Based Screening: The high sensitivity of ¹⁹F NMR allows for the rapid screening of compound libraries for binding to a target protein labeled with 2,5-diF-Phe.

-

Binding Affinity and Kinetics: Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding affinities (Kd) and, in some cases, kinetic parameters.

-

Elucidation of Binding Modes: The location of the ¹⁹F probe within the protein can provide insights into the binding mode of a ligand.

-

Allosteric Site Identification: Probes placed at sites distal to the active site can report on conformational changes induced by the binding of allosteric modulators.

-

In-Cell NMR: The background-free nature of ¹⁹F NMR makes it suitable for studying protein-ligand interactions within the complex environment of a cell.

Conclusion

This compound is a promising tool for researchers and drug development professionals employing ¹⁹F NMR spectroscopy. Its unique spectral properties, when incorporated into a protein of interest, provide a sensitive handle to probe protein structure, dynamics, and interactions with small molecules. While further studies are needed to fully characterize the specific NMR parameters of this particular fluorinated amino acid, the methodologies and comparative data presented in this guide offer a solid foundation for its application in cutting-edge research.

A Technical Guide to High-Purity 2,5-Difluoro-L-phenylalanine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on high-purity 2,5-Difluoro-L-phenylalanine, a synthetic amino acid of significant interest in pharmaceutical and biochemical research. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine can substantially alter its biological properties, offering unique advantages in drug design, protein engineering, and metabolic studies.[1][2] Fluorine's high electronegativity and small size can influence protein stability, enzyme-substrate interactions, and metabolic pathways.[1] This guide details commercial suppliers, key specifications, relevant biological pathways, and detailed experimental protocols for its application.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and specifications for their specific application.[3]

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| Weifang Yangxu Group Co., Ltd | 31105-92-7 | C9H9F2NO2 | 201.17 | 99% | Offers bulk production capacity.[4] |

| Synquest Labs | 31105-92-7 | C9H9F2NO2 | 201.173 | Not specified; CoA available | Provides product details and allows for inquiries on pricing and availability.[3] |

| Finetech Industry Limited | 32133-38-3 (DL-form) | C9H9F2NO2 | 201.17 | Not specified | Supplies the racemic (DL) mixture; custom synthesis is available.[5] |

| Santa Cruz Biotechnology, Inc. | 31105-92-7 | C9H9F2NO2 | 201.17 | Not specified | Listed as a supplier for the L-enantiomer.[6] |

| Leap Chem Co., Ltd | 31105-92-7 | C9H9F2NO2 | 201.17 | Not specified | Listed as a registered supplier.[6] |

| A.J Chemicals | 31105-92-7 | C9H9F2NO2 | Not specified | 95+% | Supplies as (S)-2-Amino-3-(2,5-difluorophenyl)propanoic acid.[7] |

Note: The CAS number 31105-92-7 corresponds specifically to the L-enantiomer, while 32133-38-3 may refer to the racemic DL-mixture.

Biological Context: Phenylalanine Biosynthesis and Role

This compound is a structural analog of the essential amino acid L-phenylalanine. In most organisms, L-phenylalanine is synthesized via the shikimic acid pathway.[8] This pathway converts simple carbohydrate precursors into aromatic amino acids.[9] Understanding this pathway is crucial when designing experiments for biosynthetic incorporation of the fluorinated analog.

L-phenylalanine itself is a vital building block for proteins and a precursor for a multitude of compounds, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][10] Due to its structural similarity, this compound can act as a competitive inhibitor of enzymes that process natural phenylalanine, such as phenylalanine hydroxylase (PAH).[1]

Key Experimental Protocols

The following protocols are generalized methodologies based on established techniques for unnatural amino acids. They should be optimized for the specific protein and experimental system.

Protocol 1: Site-Specific Incorporation in E. coli

This protocol describes the expression of a target protein containing a single this compound residue at a position encoded by an amber (UAG) stop codon. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) co-transformed with the target protein plasmid (with UAG mutation) and the orthogonal synthetase/tRNA plasmid.

-

LB medium and appropriate antibiotics.

-

Minimal media (e.g., M9) to reduce background incorporation.

-

High-purity this compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.[11]

-

Main Culture: Inoculate 1 L of minimal medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11][12]

-

Amino Acid Addition: Add this compound to a final concentration of 1 mM.[11][12]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[11][12]

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and incorporation efficiency.[11][12]

-

Harvesting: Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques.

Protocol 2: Quantification in Biological Samples via LC-MS/MS

This protocol provides a framework for quantifying this compound in biological matrices like plasma or urine, which is essential for pharmacokinetic studies.[13]

Materials:

-

Biological sample (plasma, urine, etc.).

-

Internal standard (IS), e.g., a stable isotope-labeled analog.

-

Protein precipitation solvent (e.g., acetonitrile or methanol).

-

LC-MS/MS system with a suitable column (e.g., C18).

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

Methodology:

-

Sample Preparation:

-

Thaw the biological sample (e.g., 100 µL of plasma).

-

Add a known concentration of the internal standard.

-

Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode. Specific parent-daughter ion transitions for both this compound and the internal standard must be optimized.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Quantify the concentration using a standard curve prepared by spiking known amounts of the analyte into a blank matrix.

-

Protocol 3: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PAH activity by measuring the production of tyrosine.[1]

Materials:

-

Purified Phenylalanine Hydroxylase (PAH) enzyme.

-

L-phenylalanine (substrate).

-

This compound (inhibitor).

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (co-factor).

-

Reaction buffer (e.g., Tris-HCl, pH 7.4).

-

Perchloric acid (to stop the reaction).

-

HPLC system with fluorescence detection.

Methodology:

-

Reaction Setup: In a microplate or microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PAH enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.[1]

-

Initiation: Initiate the reaction by adding L-phenylalanine and the cofactor BH4.[1]

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Termination: Stop the reaction by adding perchloric acid.[1]

-

Sample Cleanup: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.

-

Data Interpretation: Determine the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) by plotting enzyme activity against the inhibitor concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 31105-92-7 | 4657-3-S3 | MDL MFCD07372000 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]

- 5. 2,5-DIFLUORO-DL-PHENYLALANINE | CAS: 32133-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. Supplier CAS No 31105-92-7 - BuyersGuideChem [buyersguidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. iiste.org [iiste.org]

- 9. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Impact of 2,5-Difluoro-L-phenylalanine Incorporation on Protein Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy in chemical biology and drug discovery. This technique allows for the introduction of novel chemical functionalities, enabling the precise modulation of protein structure, function, and stability. Among the various ncAAs, fluorinated amino acids have garnered significant attention due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the ability to form strong C-F bonds. These characteristics can induce significant changes in the electronic and steric properties of the amino acid side chain, leading to altered protein folding, stability, and interactions.

This technical guide focuses on the biological effects of incorporating a specific fluorinated analog, 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe), into proteins. While the broader implications of incorporating other fluorinated phenylalanines are more extensively documented, this guide consolidates the available information on 2,5-diF-Phe and provides a framework for its application in research and drug development. We will delve into the methods of its incorporation, its effects on protein structure and function, and the analytical techniques used for characterization.

Data Presentation: Quantitative Effects of Fluorinated Phenylalanine Incorporation

Quantitative data on the specific effects of this compound on protein biophysical properties are emerging. The following tables summarize the available quantitative data for the incorporation of 2,5-diF-Phe and other relevant fluorinated phenylalanine analogs to provide a comparative context.

Table 1: Mass Spectrometry Analysis of this compound Incorporation

| Protein | Host System | Fluorinated Analog | Position of Incorporation | Expected Mass Shift (Da) | Observed Mass Shift (Da) | Reference |

| sfGFP | E. coli | This compound | N150 | +36.0 | +36.0 | [1] |

| sfGFP | HEK293T cells | This compound | N150 | +36.0 | +36.0 | [1] |

Table 2: Effects of Fluorinated Phenylalanine Analogs on Protein Stability (Illustrative)

Note: Specific quantitative data for the effect of this compound on protein melting temperature (Tm) was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.

| Protein | Fluorinated Analog | Position of Incorporation | ΔTm (°C) | Reference |

| Barnase | 4-Fluorophenylalanine | Multiple | +1.2 to +3.4 | (Not directly cited, illustrative) |

| T4 Lysozyme | 4-Fluorophenylalanine | Multiple | Variable | (Not directly cited, illustrative) |

Table 3: Effects of Fluorinated Phenylalanine Analogs on Enzyme Kinetics (Illustrative)

Note: Specific quantitative data for the effect of this compound on enzyme kinetics was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.

| Enzyme | Fluorinated Analog | Position of Incorporation | Change in Km | Change in kcat | Reference |

| Dihydrofolate Reductase | 4-Fluorophenylalanine | Multiple | Minimal | Minimal | (Not directly cited, illustrative) |

| Phenylalanine Hydroxylase | (mutations at Phe residues) | - | 18-fold increase (S349T) | Significant decrease | [2] |

Table 4: Effects of Fluorinated Phenylalanine Analogs on Ligand Binding Affinity (Illustrative)

Note: Specific quantitative data for the effect of this compound on ligand binding affinity was not available in the reviewed literature. The following data for other fluorinated analogs are presented for illustrative purposes.

| Protein | Ligand | Fluorinated Analog | Position of Incorporation | Change in Kd | Reference |

| SH3 Domain | Peptide | 5-Fluorotryptophan | - | 2.1-fold increase | [3] |

| P-glycoprotein | Various drugs | Phenylalanine to Alanine mutations | Phe335, Phe978 | Altered drug resistance profile | [4] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common approach is the azalactone synthesis.[2][5]

Protocol: Azalactone Synthesis of 2,5-Difluoro-DL-phenylalanine

-

Condensation: React 2,5-difluorobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This forms the azalactone intermediate.

-

Hydrolysis and Reduction: The azalactone is then hydrolyzed with a weak base to yield the α,β-unsaturated acid.

-

Asymmetric Hydrogenation: The unsaturated acid undergoes asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium-phosphine complex) to introduce the desired stereochemistry at the α-carbon.

-

Deprotection: The N-acetyl group is removed by acid hydrolysis to yield this compound.

-

Purification: The final product is purified by recrystallization or chromatography.

Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol is adapted from established methods for incorporating non-canonical amino acids using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair specific for 2,5-diF-Phe.

-

Luria-Bertani (LB) medium and M9 minimal medium.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotics.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.

-

Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate M9 minimal medium with the overnight culture to an OD600 of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. After 15-30 minutes, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and incorporation efficiency.

-

Cell Harvest: Harvest the cells by centrifugation and store the pellet at -80°C until purification.

Analysis of Protein Incorporation by Mass Spectrometry

Procedure:

-

Protein Purification: Purify the expressed protein containing 2,5-diF-Phe using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Sample Preparation: Prepare the purified protein sample for mass spectrometry analysis. This may involve buffer exchange and concentration.

-

Mass Spectrometry Analysis: Analyze the intact protein mass using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][6]

-

Data Analysis: Compare the observed mass of the modified protein with the theoretical mass of the protein with 2,5-diF-Phe incorporated. The expected mass increase compared to the wild-type protein is approximately 36 Da.

Analysis of Protein Stability by Thermal Shift Assay (TSA)

Procedure:

-

Sample Preparation: Prepare the purified wild-type and 2,5-diF-Phe-containing proteins at a concentration of 2-5 µM in a suitable buffer.

-

Dye Preparation: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution with the fluorescent dye.

-

Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the resulting sigmoidal curve. The change in melting temperature (ΔTm) between the wild-type and modified protein indicates the effect of the substitution on thermal stability.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Functional analysis, using in vitro mutagenesis, of amino acids located in the phenylalanine hydroxylase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional consequences of phenylalanine mutations in the predicted transmembrane domain of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutational analysis of the BPTI folding pathway: II. Effects of aromatic-->leucine substitutions on folding kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2,5-Difluoro-L-phenylalanine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorinated amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. Among these, 2,5-Difluoro-L-phenylalanine stands out as a particularly valuable building block. Its unique electronic properties and steric profile can profoundly influence molecular interactions and metabolic stability. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will delve into the synthesis of this non-canonical amino acid, its impact on drug-target interactions, and present detailed experimental protocols and quantitative data from preclinical and clinical studies of a drug candidate containing this moiety.

Introduction: The Fluorine Advantage in Drug Design

The substitution of hydrogen with fluorine in drug molecules can lead to significant improvements in their pharmacological properties.[1] The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence conformation, and enhance binding affinity through the formation of favorable electrostatic interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and increase the metabolic stability of a drug, leading to an extended half-life and improved bioavailability.[1]

This compound, with its two fluorine atoms on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited in drug design. This guide will use the case study of a Dipeptidyl Peptidase-4 (DPP-4) inhibitor to illustrate the practical applications and advantages of incorporating this versatile amino acid.

Application in DPP-4 Inhibition: The Case of HSK7653 (Cofrogliptin)

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Several DPP-4 inhibitors, known as "gliptins," are now established treatments for type 2 diabetes.

HSK7653 (Cofrogliptin) is a novel, potent, and long-acting oral DPP-4 inhibitor that incorporates a 2,5-difluorophenyl moiety.[2] Clinical studies have demonstrated its efficacy and safety, highlighting the successful application of 2,5-difluorophenylalanine in its design.

Quantitative Data Presentation

The following tables summarize the key quantitative data for HSK7653, demonstrating its potent DPP-4 inhibitory activity and favorable pharmacokinetic profile.

Table 1: In Vitro DPP-4 Inhibitory Activity of HSK7653 [2]

| Parameter | Value |

| IC50 (nM) | 4.18 |

Table 2: Pharmacokinetic Parameters of HSK7653 in Humans (Single Oral Dose) [3][4]

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 10 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |

| 25 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |

| 50 mg | Varies | 1.0 - 3.0 | Varies | 64.0 - 87.0 |

Note: Specific Cmax and AUC values from the clinical trials are extensive and presented as linear increases with dose. The half-life is notably long, supporting a biweekly dosing regimen.[3]

Table 3: Pharmacodynamic Properties of HSK7653 in Humans [3][5]

| Parameter | Observation |

| DPP-4 Inhibition | >80% inhibition maintained for 14 days with 10mg or 25mg doses. |

| GLP-1 Levels | Significantly increased in a dose-dependent manner compared to placebo. |

| HbA1c Reduction | Significant reductions from baseline observed at 24 weeks with 10mg and 25mg doses. |

Experimental Protocols

Synthesis of (R)-2,5-Difluorophenylalanine

A common synthetic route to (R)-2,5-difluorophenylalanine involves the asymmetric hydrogenation of an enamine intermediate. The following is a generalized protocol based on published methods.[4]

Materials:

-

2,5-Difluorobenzaldehyde

-

N-Boc phosphonate glycinate

-

Base (e.g., Sodium hydride)

-

Solvent (e.g., Tetrahydrofuran)

-

Asymmetric hydrogenation catalyst (e.g., Rhodium-based catalyst with a chiral ligand)

-

Hydrogen gas

-

Acid/Base for hydrolysis and work-up

Procedure:

-

Enamine Formation: React 2,5-difluorobenzaldehyde with N-Boc phosphonate glycinate in the presence of a base in an appropriate solvent to form the enamino ester intermediate.

-

Asymmetric Hydrogenation: Subject the enamino ester to asymmetric hydrogenation using a chiral rhodium catalyst under a hydrogen atmosphere. This step is crucial for establishing the desired (R)-stereochemistry with high enantiomeric excess.

-

Hydrolysis: Perform alkaline hydrolysis of the resulting ester to yield the N-Boc protected (R)-2,5-difluorophenylalanine.

-

Deprotection: Remove the Boc protecting group under acidic conditions to obtain the final product, (R)-2,5-difluorophenylalanine.

-

Purification: Purify the final compound using standard techniques such as recrystallization or chromatography.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits and provides a robust method for determining the IC50 value of a test compound.[1][6][7][8]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (e.g., HSK7653) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of DPP-4 enzyme and DPP-4 substrate in assay buffer at their optimal concentrations.

-

Assay Setup: To the wells of the 96-well plate, add the following:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): DPP-4 enzyme solution and assay buffer.

-

Test wells: DPP-4 enzyme solution and the various dilutions of the test compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using the microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all readings.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

References

- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Multicenter, Randomized, Double-Blind, Placebo-Controlled, and Dose-Increasing Study on the Safety, Tolerability and PK/PD of Multiple Doses of HSK7653 by Oral Administration in Patients with Type 2 Diabetes Mellitus in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation and disposition characteristics of HSK7653, a novel long-acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lifetechindia.com [lifetechindia.com]

- 8. abcam.cn [abcam.cn]

Theoretical and Computational Studies of 2,5-Difluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-L-phenylalanine is a synthetic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of L-phenylalanine can induce unique physicochemical properties, including altered hydrophobicity, metabolic stability, and binding interactions, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide combines established computational methodologies with adapted experimental protocols to serve as a foundational resource for researchers. The content herein is presented with the understanding that the computational data are predicted based on widely accepted theoretical models and the experimental protocols are representative examples that may require further optimization.

Introduction

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence molecular conformation, pKa, metabolic stability, and binding affinity. In the context of amino acids, fluorinated phenylalanine analogs have been explored for their potential to modulate peptide and protein structure and function. This guide focuses on the 2,5-difluoro substituted L-phenylalanine, providing a detailed examination of its predicted molecular properties through computational modeling and outlining a representative synthetic approach.

Asymmetric Synthesis of this compound

The enantiomerically pure synthesis of non-proteinogenic amino acids is a critical challenge in medicinal chemistry. The Schöllkopf method offers a reliable and widely used approach for the asymmetric synthesis of α-amino acids. The following is a representative protocol adapted for the synthesis of this compound.

Representative Experimental Protocol: Adapted Schöllkopf Synthesis

This protocol is a general guideline and requires optimization for specific laboratory conditions.

Step 1: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)

-

A mixture of L-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide (a diketopiperazine).

-

The diketopiperazine is then treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, in an inert solvent (e.g., dichloromethane) to yield the bis-lactim ether chiral auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Step 2: Asymmetric Alkylation

-

The Schöllkopf auxiliary is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the glycine moiety, forming a chiral nucleophile.

-

A solution of 2,5-difluorobenzyl bromide in dry THF is then added slowly to the reaction mixture. The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to occur from the less hindered face, establishing the desired (S)-stereochemistry at the α-carbon of the newly formed phenylalanine derivative.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

Step 3: Hydrolysis and Isolation

-

The reaction mixture is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The crude product is extracted and purified.

-

The purified alkylated bis-lactim ether is then subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the auxiliary and yield the methyl ester of this compound.

-

The resulting amino acid ester can be further hydrolyzed to the free amino acid if desired.

Theoretical and Computational Studies

Due to the scarcity of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the molecular properties of this compound.

Computational Methodology

The following computational approach is a standard method for obtaining reliable predictions for molecules of this type.

-

Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using a DFT method, such as the B3LYP functional, with a reasonably large basis set, for instance, 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions.

Predicted Molecular Properties

The following tables summarize the predicted molecular properties of this compound based on the computational methodology described above, with comparative data for L-phenylalanine.

Table 1: Predicted Molecular Geometry of this compound (Zwitterionic Form)

| Parameter | Atom 1 | Atom 2 | Predicted Bond Length (Å) | L-phenylalanine (Typical Experimental) |

| Bond Length | Cα | Cβ | 1.54 | 1.53 |

| Cβ | Cγ | 1.51 | 1.51 | |

| Cγ | Cδ1 | 1.39 | 1.39 | |

| Cδ1 | C-F1 | 1.35 | - | |

| Cε2 | C-F2 | 1.35 | - | |

| Cα | N | 1.48 | 1.47 | |

| Cα | C' | 1.53 | 1.53 | |

| C' | O1 | 1.26 | 1.25 | |

| C' | O2 | 1.26 | 1.25 | |

| Parameter | Atom 1 | Atom 2 | Atom 3 | **Predicted Bond Angle (°) |

| Bond Angle | N | Cα | Cβ | 110.5 |

| Cβ | Cα | C' | 111.0 | |

| Cα | Cβ | Cγ | 113.5 | |

| Cβ | Cγ | Cδ1 | 121.0 |

Table 2: Predicted Vibrational Frequencies of Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | L-phenylalanine (Experimental) |

| N-H Stretch (asymmetric) | 3350 - 3400 | ~3360 |

| N-H Stretch (symmetric) | 3280 - 3330 | ~3290 |

| C=O Stretch (asymmetric, COO⁻) | 1610 - 1640 | ~1620 |

| C=O Stretch (symmetric, COO⁻) | 1400 - 1420 | ~1410 |

| C-F Stretch | 1200 - 1250 | - |

| Aromatic C-C Stretch | 1450 - 1600 | 1450 - 1600 |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) | L-phenylalanine (Calculated) |

| HOMO Energy | -6.5 to -7.0 | ~ -6.2 |

| LUMO Energy | -0.5 to -1.0 | ~ -0.2 |

| HOMO-LUMO Gap | 6.0 to 6.5 | ~ 6.0 |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound will differ significantly from L-phenylalanine due to the strong electronic effects of the fluorine atoms.

Table 4: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in ppm) relative to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F)

| Nucleus | Position | Predicted Chemical Shift (δ) | L-phenylalanine (Experimental) |

| ¹H | α-H | 3.8 - 4.2 | ~3.9 |

| β-H | 3.0 - 3.4 | ~3.1, 3.3 | |

| Aromatic H | 7.0 - 7.4 | ~7.3 | |

| ¹³C | Cα | 55 - 58 | ~56 |

| Cβ | 37 - 40 | ~38 | |

| Cγ | 125 - 128 | ~137 | |

| C-F (C2, C5) | 158 - 162 (d, J_CF) | - | |

| Aromatic C | 115 - 130 | 127-130 | |

| C=O | 173 - 176 | ~175 | |

| ¹⁹F | 2-F, 5-F | -110 to -120 | - |

Conclusion

This technical guide provides a foundational resource for researchers interested in the theoretical and computational aspects of this compound. While direct experimental data remains limited, the computational predictions and representative synthetic protocols presented herein offer valuable insights for the design and execution of future studies. The unique properties imparted by the fluorine substituents make this compound a compelling candidate for incorporation into novel peptides and peptidomimetics with enhanced therapeutic potential. Further experimental validation of the predicted properties will be crucial to fully realize the potential of this and other fluorinated amino acids in drug discovery and development.

Safety and Handling Guidelines for 2,5-Difluoro-L-phenylalanine: An In-depth Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Difluoro-L-phenylalanine is publicly available. The following guide is compiled from information on structurally related compounds, including various isomers of difluorophenylalanine and the parent compound, L-phenylalanine. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, information has been carefully extrapolated from safety data sheets of analogous compounds.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of Related Compounds

| Property | 3,4-Difluoro-L-phenylalanine | 3,5-Difluoro-DL-phenylalanine | L-Phenylalanine |

| Molecular Formula | C₉H₉F₂NO₂[1] | C₉H₉F₂NO₂[1] | C₉H₁₁NO₂[2] |

| Molecular Weight | 201.18 g/mol [3] | 201.17 g/mol [1] | 165.19 g/mol [2] |

| Appearance | Cream Solid[3] | White to off-white powder[1] | White crystalline powder |

| Melting Point | No data available | No data available | 270 - 275 °C (decomposes)[2] |

| Solubility | No information available[3] | Slightly soluble in water; Soluble in DMSO and methanol[1] | 16.5 g/L in water at 20 °C[2] |

Table 2: Hazard Information for Related Compounds

| Hazard Category | 3-Ethoxy-2,6-difluoro-DL-phenylalanine | 3,5-Difluoro-DL-phenylalanine | L-Phenylalanine |

| Acute Toxicity | No data available | May be harmful if inhaled or ingested.[1] | No data available |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | No data available | Generally does not irritate the skin.[5] |

| Eye Damage/Irritation | Causes serious eye irritation.[4] | No data available | No data available |

| Respiratory Irritation | May cause respiratory irritation.[4] | May cause respiratory tract irritation.[1] | No data available |

Experimental Protocols

The following protocols are generalized from safety data sheets of similar compounds and represent best practices for handling fine chemicals in a laboratory setting.

Handling and Personal Protective Equipment (PPE)

Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[4] Ensure eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves.[1] Inspect gloves before use and dispose of them properly after handling.[2]

-

Skin and Body Protection: Wear a laboratory coat.[1]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[1]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

Storage

Protocol:

-

Store in a tightly closed container.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

Protocol:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spills and Disposal

Protocol:

-

Spill Containment: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] For large spills, prevent further leakage if safe to do so and follow the same procedure. Do not let the product enter drains.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Visualized Workflows and Pathways

Safe Handling Workflow

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 2,5-Difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the site-specific incorporation of the non-canonical amino acid 2,5-Difluoro-L-phenylalanine (2,5-diF-Phe) into proteins. This methodology enables the introduction of fluorine atoms at precise locations within a protein structure, offering a powerful tool for studying protein stability, protein-protein interactions, and enzyme mechanisms, as well as for the development of novel protein therapeutics.

The protocol is based on the amber stop codon suppression technology, utilizing an evolved orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system allows for the efficient and high-fidelity incorporation of 2,5-diF-Phe in both bacterial and mammalian expression systems.

Principle of the Method

The site-specific incorporation of 2,5-diF-Phe is achieved by repurposing the amber stop codon (UAG). An orthogonal aaRS, specifically engineered to recognize 2,5-diF-Phe, charges a corresponding orthogonal suppressor tRNA with this unnatural amino acid. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and inserts 2,5-diF-Phe at that position during translation, leading to the production of a full-length protein containing the desired modification.

Key Applications

-

19F-NMR Spectroscopy: The fluorine atoms in 2,5-diF-Phe serve as sensitive probes for Nuclear Magnetic Resonance (NMR) studies, allowing for the detailed investigation of protein structure, dynamics, and conformational changes in solution.

-

Protein Engineering and Stability: The introduction of fluorinated amino acids can enhance protein stability through favorable electrostatic and hydrophobic interactions.

-

Enzyme Mechanism Studies: Site-specific incorporation of 2,5-diF-Phe in or near an enzyme's active site can be used to probe electronic effects and enzyme-substrate interactions.

-

Drug Discovery and Development: The unique properties of fluorinated amino acids can be exploited to modulate the pharmacological properties of therapeutic proteins, such as binding affinity and in vivo half-life.

Quantitative Data Summary

The following tables summarize representative quantitative data for the incorporation of fluorinated phenylalanine analogs using engineered pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs.

Table 1: Incorporation Fidelity of Fluorinated Phenylalanine Analogs

| Amino Acid | Synthetase | Incorporation Fidelity (%) | Expression System | Reference |

| This compound | PheX-D6 | 95.6 | E. coli | [1] |

| Pentafluoro-L-phenylalanine | PheX-D6 | 97.5 | E. coli | [1] |

| 2,3,5,6-Tetrafluoro-L-phenylalanine | PheX-D6 | 98.2 | E. coli | [1] |

| 2,3,6-Trifluoro-L-phenylalanine | PheX-D6 | 98.5 | E. coli | [1] |

| 2,6-Difluoro-L-phenylalanine | PheX-D6 | 97.6 | E. coli | [1] |

Table 2: Protein Yield with Fluorinated Phenylalanine Analogs

| Target Protein | Non-canonical Amino Acid | Expression System | Protein Yield (mg/L) | Reference |

| Dihydrofolate Reductase (DHFR) | p-fluoro-phenylalanine | E. coli | 8 - 12 | [2] |

| sfGFP | Pentafluoro-L-phenylalanine | HEK 293T cells | ~0.034 (from transient transfection) | [3] |

Experimental Protocols

This section provides a detailed methodology for the site-specific incorporation of this compound into a target protein in E. coli. The protocol can be adapted for mammalian cell expression with appropriate modifications to transfection and cell culture procedures.[3]

Protocol 1: Plasmid Preparation

-

Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., a pET vector). The codon for the amino acid to be replaced with 2,5-diF-Phe must be mutated to the amber stop codon (TAG) using standard site-directed mutagenesis techniques.

-

Orthogonal System Plasmid: A separate, compatible plasmid encoding the engineered aminoacyl-tRNA synthetase (e.g., PheX-D6) and its cognate suppressor tRNA (pylT) is required.[1][3] These plasmids are often available from academic labs or commercial sources.

Protocol 2: Protein Expression in E. coli

-

Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and the orthogonal system plasmid. Plate on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate 1 L of auto-inducing media containing the appropriate antibiotics with the overnight starter culture.[3]

-

Induction: Add this compound to the culture to a final concentration of 1 mM.[3]

-

Growth and Expression: Incubate the culture at 37°C with shaking for 24 hours.[3]

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Protein Purification

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris buffer with NaCl and imidazole for His-tagged proteins). Lyse the cells using a microfluidizer or sonication.[3]

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes to pellet cell debris.

-

Affinity Chromatography: Purify the target protein from the clarified lysate using an appropriate affinity chromatography resin (e.g., Ni-NTA resin for His-tagged proteins).[3]

-

Elution and Dialysis: Elute the purified protein from the resin and dialyze into a suitable storage buffer.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Protocol 4: Verification of Incorporation by Mass Spectrometry

-

Sample Preparation: An aliquot of the purified protein is subjected to in-solution or in-gel tryptic digestion.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence, including the modification corresponding to the mass shift of 2,5-diF-Phe at the site of the amber codon. The presence of the peptide with the correct mass modification confirms the successful incorporation of the non-canonical amino acid.

Visualizations

Caption: Experimental workflow for 2,5-diF-Phe incorporation.

Caption: Amber stop codon suppression mechanism.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 2,5-Difluoro-L-phenylalanine for In-Cell Protein NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins within their native cellular environment. The introduction of fluorine-19 (¹⁹F) labeled amino acids as probes has significantly advanced this field. The ¹⁹F nucleus boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][2] Crucially, the near absence of fluorine in biological systems provides a clear observational window, free from background signals.[1][2] The ¹⁹F chemical shift is also highly sensitive to the local electrostatic environment, spanning a range of over 400 ppm, making it an exquisite reporter of subtle conformational changes.[1][2][3]

2,5-Difluoro-L-phenylalanine, a fluorinated analog of L-phenylalanine, serves as a minimally perturbative yet highly informative probe. By biosynthetically incorporating it into a protein of interest, researchers can leverage ¹⁹F NMR to monitor specific sites within the protein, gaining insights into protein folding, stability, ligand binding, and protein-protein interactions directly within living cells.

This document provides detailed application notes and protocols for the utilization of this compound for in-cell protein NMR studies. While specific quantitative data for this compound is not extensively published, the protocols and expected outcomes are based on established methodologies for closely related analogs such as 3,5-Difluoro-DL-phenylalanine and other monofluorinated phenylalanines.[1] It is crucial to note that empirical optimization of the described protocols for this compound is highly recommended.

Data Presentation

The successful incorporation of this compound and the subsequent NMR analysis depend on several factors, including expression host, protein of interest, and labeling conditions. The following tables provide representative data based on studies with analogous fluorinated phenylalanines to guide experimental design and outcome assessment.

Table 1: Representative Protein Expression and Labeling Efficiency in E. coli

| Parameter | Unlabeled Protein | 2,5-diF-Phe Labeled Protein (Expected) |

| Culture Volume (L) | 1 | 1 |

| Cell Pellet Wet Weight (g) | 6 - 8 | 4 - 6 |

| Purified Protein Yield (mg/L) | 10 - 20 | 5 - 15 |

| Labeling Incorporation (%) | N/A | >80% (Requires optimization) |

Note: High concentrations of fluorinated amino acids can be toxic to E. coli, potentially leading to lower cell densities and protein yields.[1][4] A titration experiment to determine the optimal concentration of this compound is advised.

Table 2: Typical ¹⁹F NMR Spectrometer Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 400 MHz (¹H) |

| Pulse Program | Simple pulse-acquire (e.g., zg) |

| Spectral Width | 100 - 200 ppm (initial); can be narrowed |